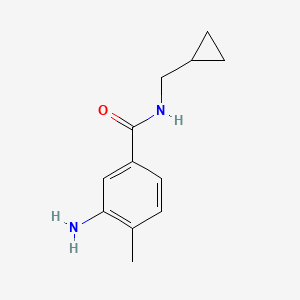

3-Amino-N-(cyclopropylmethyl)-4-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-Amino-N-(cyclopropylmethyl)-4-methylbenzamide" has not been directly studied in the provided papers. However, related compounds such as 3-aminobenzamide have been investigated for various properties and effects. For instance, 3-aminobenzamide is known as an inhibitor of nuclear poly ADP-ribosyl synthetase and has been studied for its ability to alter toxic and transforming effects of certain chemicals in cells . It has also been reported to protect cells from UV-B-induced apoptosis by acting on the cytoskeleton and substrate adhesion . Additionally, 3-aminobenzamide can increase sister-chromatid exchanges in cells exposed to methyl methanesulfonate .

Synthesis Analysis

The synthesis of related benzamide compounds involves multistep reactions. For example, the synthesis of fluorescent aminonaphthalic anhydrides from N-fluorobenzamides includes a formal [4+2] cycloaddition reaction, which proceeds through a multistep process involving nitrogen-centered radical generation and benzylic radical addition . Another synthesis process for a benzamide derivative involves condensation reactions, chlorination, and further condensation with ethane-1,2-diamine . These methods indicate the complexity and the necessity of careful planning in the synthesis of benzamide derivatives.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized by X-ray crystallography and compared with theoretical calculations such as density functional theory (DFT). For instance, the crystal structure of a methoxybenzamide compound was determined, and the bond lengths and angles were compared with DFT calculations . This kind of analysis is crucial for understanding the molecular geometry and potential reactivity of the compound.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions. The formal [4+2] cycloaddition reaction mentioned earlier is an example of how these compounds can react to form complex structures with potential fluorescent properties . The reactivity of these compounds can be influenced by the presence of substituents on the benzamide ring and the nature of the interacting chemicals.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as their fluorescent features, are of interest in research. The fluorescent properties of naphthalic anhydrides and naphthalimides derived from benzamide compounds have been studied, indicating their potential use in applications requiring fluorescence . Additionally, the interaction of benzamide derivatives with DNA-damaging agents and their effects on cell viability and transformation have been investigated, demonstrating their biological activity .

Scientific Research Applications

Overview of Chemical and Its Uses

3-Amino-N-(cyclopropylmethyl)-4-methylbenzamide is a chemical compound with a specific molecular structure. While the direct research on this exact compound is limited, its structural relatives and derivatives have been the subject of various studies, emphasizing their potential in diverse scientific applications. The research applications of structurally related compounds can offer insights into the potential uses and characteristics of 3-Amino-N-(cyclopropylmethyl)-4-methylbenzamide.

Pharmacokinetics and Safety of Related Compounds

A study by Qiu, Jun, and McCall (1998) reviewed the pharmacokinetics, formulation, and safety aspects of N,N-diethyl-3-methylbenzamide (DEET), an insect repellent structurally related to 3-Amino-N-(cyclopropylmethyl)-4-methylbenzamide. The study highlighted DEET's effectiveness against various insects and its extensive human safety record. However, it also discussed the potential for side effects and emphasized the importance of proper formulation to reduce skin penetration and prolong protection duration (Qiu, Jun, & McCall, 1998).

Emerging Synthetic Opioids and Chemical Structure Analysis

Sharma et al. (2018) conducted a detailed review on non-fentanil novel synthetic opioids, focusing on their chemistry and pharmacology. The study provides insights into the structure-activity relationships of compounds similar to 3-Amino-N-(cyclopropylmethyl)-4-methylbenzamide, which can be crucial for understanding its potential pharmacological applications (Sharma et al., 2018).

Environmental Impact and Behavior of Structurally Similar Compounds

Haman et al. (2015) reviewed the occurrence, fate, and behavior of parabens in aquatic environments. The study's focus on the environmental persistence and biodegradation of chemically related compounds can shed light on the environmental aspects of 3-Amino-N-(cyclopropylmethyl)-4-methylbenzamide and its derivatives (Haman, Dauchy, Rosin, & Munoz, 2015).

Insect Repellent Efficacy and Safety

Goodyer et al. (2010) reviewed the evidence base for arthropod bite avoidance, discussing the efficacy and safety of various repellents including N,N-diethyl-3-methylbenzamide (DEET). This study can provide a framework for understanding the repellent properties and safety profile of structurally similar compounds like 3-Amino-N-(cyclopropylmethyl)-4-methylbenzamide (Goodyer et al., 2010).

properties

IUPAC Name |

3-amino-N-(cyclopropylmethyl)-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-8-2-5-10(6-11(8)13)12(15)14-7-9-3-4-9/h2,5-6,9H,3-4,7,13H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXLSMABMMPHUCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC2CC2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-N-(cyclopropylmethyl)-4-methylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-{6-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)boronic acid](/img/structure/B2503170.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2503174.png)

![1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2503178.png)

![ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B2503180.png)

![N-(2-methoxyethyl)-2-(3-(2-(4-methoxyphenyl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2503182.png)

![6-((4-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2503186.png)

![1-(6-Acetoxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-((methylsulfonyl)oxy)ethyl acetate](/img/structure/B2503188.png)